molecular formula C26H23N3O5S2 B2548896 (E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-19-2

(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2548896
CAS No.: 850909-19-2
M. Wt: 521.61
InChI Key: PNUNPMOTYVVWCG-CYYJNZCTSA-N
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Description

(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C26H23N3O5S2 and its molecular weight is 521.61. The purity is usually 95%.
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Biological Activity

The compound (E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that are known to influence its biological activity:

  • Dihydroquinoline moiety : Known for its role in various biological activities, including anticancer properties.
  • Sulfonamide group : Often associated with antibacterial activity.
  • Benzo[d]thiazole ring : This structure is frequently found in compounds exhibiting significant biological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds containing the dihydroquinoline and benzo[d]thiazole moieties exhibit notable cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays :
    • The compound was tested against several cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (breast adenocarcinoma). The results indicated that it has a low IC50 value, suggesting potent cytotoxicity.
    • For instance, a related compound demonstrated an IC50 value below 0.3 µM against HL-60 cells after 48 hours of incubation, indicating strong potential for further development as an anticancer agent .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis through the activation of caspases, particularly caspase-3. This was evidenced by flow cytometry showing an increase in apoptotic cells from 1.4% in control to over 26% with treatment .

Antimicrobial Activity

The sulfonamide group within the structure suggests potential antimicrobial properties. Compounds with similar structures have been documented to inhibit bacterial growth through various mechanisms:

  • Inhibition Studies :
    • Preliminary tests on related compounds indicated significant antibacterial activity against Gram-positive bacteria . Further studies are needed to evaluate the specific activity of this compound against various microbial strains.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
(E)-methyl 2...HL-60<0.3Apoptosis induction via caspase activation
(E)-methyl 2...MCF-7>1Less effective compared to HL-60

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated a series of quinoline derivatives, including those structurally similar to our compound, revealing that modifications at specific positions significantly influenced their cytotoxicity profiles . The most potent analogs were those with alkyl substituents at position 2.
  • Case Study on Mechanism Elucidation :
    • Research on similar benzo[d]thiazole derivatives highlighted their ability to disrupt cellular thiol homeostasis, leading to increased oxidative stress and subsequent apoptosis in cancer cells . These findings suggest a promising pathway for further investigation into the biological mechanisms at play.

Properties

IUPAC Name

methyl 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S2/c1-28-22-14-11-19(25(31)34-2)16-23(22)35-26(28)27-24(30)18-9-12-20(13-10-18)36(32,33)29-15-5-7-17-6-3-4-8-21(17)29/h3-4,6,8-14,16H,5,7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUNPMOTYVVWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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